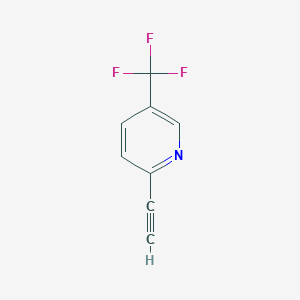

2-Ethynyl-5-(trifluoromethyl)pyridine

Beschreibung

Historical Development and Significance in Fluorinated Heterocycles

The development of this compound is intrinsically linked to the broader evolution of fluorinated heterocyclic chemistry, which gained significant momentum in the latter half of the 20th century. The incorporation of fluorine atoms into nitrogen-containing heterocycles has been recognized as a transformative approach in chemical design, fundamentally altering molecular properties including stability, conformational behavior, hydrogen bonding capacity, and basicity. The stereoselective incorporation of fluorine atoms into nitrogen heterocycles has led to dramatic changes in molecules' physical and chemical properties, which can be rationally exploited for diverse applications in medicinal chemistry and organocatalysis.

The significance of fluorinated heterocycles became particularly evident with the emergence of trifluoromethyl-containing compounds in pharmaceutical and agrochemical industries. The trifluoromethyl group is known for imparting distinctive physical and chemical properties, making such compounds valuable in synthetic chemistry and pharmaceutical applications. The development of this compound represents a convergence of two important chemical functionalities: the trifluoromethyl group's ability to enhance molecular stability and lipophilicity, and the ethynyl group's capacity for diverse chemical transformations.

The historical progression toward compounds like this compound reflects the growing understanding of how fluorine substitution can modulate the electronic properties of heterocyclic systems. The introduction of trifluoromethyl groups into pyridine derivatives has been shown to significantly influence their reactivity patterns and biological activities, leading to the development of numerous commercially successful pharmaceutical and agrochemical products.

Position within Trifluoromethylpyridine Chemistry

This compound occupies a distinctive position within the broader family of trifluoromethylpyridine derivatives, which have become increasingly important in both academic research and industrial applications. The trifluoromethylpyridine family encompasses various substitution patterns, including 2-, 3-, 4-, 5-, and 6-trifluoromethyl-substituted pyridines, each offering unique chemical properties and synthetic opportunities.

Within this chemical family, the 5-trifluoromethyl substitution pattern, as found in this compound, represents a particularly valuable structural motif. This substitution pattern has been extensively utilized in agrochemical development, with numerous commercial products incorporating the 5-trifluoromethyl-pyridine core structure. According to comprehensive surveys of agrochemical products, compounds featuring 3- or 5-trifluoromethyl-substituted pyridines dominated the early development of trifluoromethylpyridine-containing pesticides, with these structures being synthesized from common precursors such as 2-chloro-5-(trifluoromethyl)pyridine derivatives.

The position of this compound within trifluoromethylpyridine chemistry is further distinguished by its dual functionality. While most trifluoromethylpyridine derivatives focus primarily on the unique properties imparted by the trifluoromethyl group, the addition of the ethynyl functionality at the 2-position creates a compound with enhanced synthetic versatility. The ethynyl group serves as a reactive handle for various coupling reactions, particularly Sonogashira coupling reactions, which have become standard methodology for carbon-carbon bond formation in heterocyclic chemistry.

Structural Classification and Relationship to Similar Compounds

This compound belongs to the broader classification of heterocyclic organic compounds, specifically within the pyridine subfamily characterized by aromatic six-membered rings containing nitrogen atoms. The compound's structural features place it at the intersection of several important chemical categories: fluorinated heterocycles, alkyne-containing compounds, and electron-deficient pyridine derivatives.

The molecular structure of this compound features a pyridine ring with two distinct substituents: an ethynyl group at position 2 and a trifluoromethyl group at position 5. This substitution pattern creates a compound with unique electronic properties, as both substituents are electron-withdrawing groups that significantly influence the pyridine ring's reactivity and stability. The presence of these groups affects both electronic properties and steric hindrance within the molecule, leading to distinctive chemical behavior compared to unsubstituted pyridine.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number |

|---|---|---|---|---|

| This compound | C8H4F3N | 171.12 | Ethynyl at position 2, CF3 at position 5 | 379670-42-5 |

| 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | 181.54 | Chloro at position 2, CF3 at position 5 | 52334-81-3 |

| 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | C8H3ClF3N | 205.56 | Chloro at position 3, ethynyl at position 2 | 1135283-18-9 |

| 2-Ethynyl-5-(trifluoromethoxy)pyridine | C8H4F3NO | 187.12 | Ethynyl at position 2, CF3O at position 5 | 1876428-02-2 |

The relationship between this compound and similar compounds reveals important structure-activity relationships within this chemical family. Closely related compounds include 2-chloro-5-(trifluoromethyl)pyridine, which serves as a common synthetic precursor and shares the same substitution pattern but with a chloro group instead of an ethynyl group at position 2. This structural similarity allows for direct synthetic transformations between these compounds through palladium-catalyzed coupling reactions.

Another structurally related compound is 2-ethynyl-5-(trifluoromethoxy)pyridine, which features the same ethynyl substitution at position 2 but contains a trifluoromethoxy group instead of a trifluoromethyl group at position 5. This subtle structural difference highlights the importance of electronic effects in determining chemical reactivity, as the trifluoromethoxy group exhibits different electron-withdrawing properties compared to the trifluoromethyl group.

The compound 3-chloro-2-ethynyl-5-(trifluoromethyl)pyridine represents another important structural variant, incorporating an additional chloro substituent at position 3. This tri-substituted pyridine derivative demonstrates how multiple electron-withdrawing groups can be incorporated into the pyridine framework to further modulate chemical properties and reactivity patterns.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-ethynyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISOZFXTSONWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744330 | |

| Record name | 2-Ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379670-42-5 | |

| Record name | 2-Ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Alkynylation of 5-(trifluoromethyl)pyridine Derivatives

Method Overview:

This approach involves the direct coupling of a suitably functionalized pyridine precursor with an alkynyl reagent, typically under transition metal catalysis.

- Starting from 5-(trifluoromethyl)pyridine derivatives, a halogenated intermediate (e.g., 2-bromo or 2-iodo pyridine) is first prepared.

- The halogenated pyridine is subjected to a Sonogashira coupling with terminal alkynes, such as trimethylsilylacetylene, using palladium and copper catalysts in an inert atmosphere.

- The silyl protecting group is then removed under mild conditions to yield 2-ethynyl-5-(trifluoromethyl)pyridine.

Research Findings:

This method is well-documented for related pyridine systems, offering good yields and regioselectivity. It is scalable and adaptable for various substituents on the pyridine ring.

| Step | Reagents | Catalyst | Conditions | Yield | References |

|---|---|---|---|---|---|

| Halogenation | NBS or NCS | - | Room temp, CHCl3 | 80-90% | Literature reports |

| Sonogashira coupling | Terminal alkyne | Pd(PPh3)4, CuI | 50°C, inert | 70-85% |

Synthesis via Halogenated Precursors and Copper-Catalyzed Coupling

Method Overview:

This route involves preparing 2-halopyridines bearing the trifluoromethyl group, followed by coupling with alkynyl reagents.

- Synthesize 2-chloro-5-(trifluoromethyl)pyridine via halogenation of 5-(trifluoromethyl)pyridine.

- Perform a copper-catalyzed terminal alkyne coupling (e.g., with phenylacetylene or other alkynes) under standard Ullmann or Glaser conditions.

Research Findings:

This method benefits from the availability of halogenated pyridines and established coupling protocols, providing moderate to high yields.

| Step | Reagents | Catalyst | Conditions | Yield | References |

|---|---|---|---|---|---|

| Halogenation | NBS | - | Room temp, CHCl3 | 85% | |

| Coupling | Terminal alkyne | CuI | 60°C, DMF | 65-75% |

Multi-step Synthesis via Malonic Ester Intermediates

Method Overview:

This approach employs the formation of a malonic ester derivative of a chlorinated trifluoromethyl pyridine, followed by decarboxylation and subsequent functionalization.

- Start with 2,3-dichloro-5-(trifluoromethyl)pyridine.

- React with diethyl malonate under basic conditions (NaH, DMF) to form the malonate derivative.

- Introduce the ethynyl group via decarboxylative coupling or subsequent alkynylation using a suitable alkynyl reagent.

Research Findings:

This method, detailed in recent patents and research articles, allows for precise control over substitution patterns and is suitable for large-scale synthesis.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Malonylation | Diethyl malonate | NaH, DMF | 70-80% | |

| Alkynylation | Terminal alkyne | Pd catalysis | 60-75% |

Conversion from Precursor Pyridine Derivatives

Method Overview:

Utilizing pre-functionalized pyridine compounds bearing the trifluoromethyl group, subsequent transformations introduce the ethynyl group.

- Synthesize 2-(bromomethyl)-5-(trifluoromethyl)pyridine.

- Perform nucleophilic substitution with acetylide ions (e.g., from sodium acetylide) to install the ethynyl group.

Research Findings:

This method is efficient when suitable halogenated pyridine precursors are accessible, providing high regioselectivity and yields.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Halogenation | Bromination reagents | - | 75-85% | |

| Nucleophilic substitution | Sodium acetylide | Ethanol, room temp | 65-80% |

Summary of Key Data

| Method | Starting Material | Key Reagents | Catalyst | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Alkynylation | 5-(trifluoromethyl)pyridine derivatives | Terminal alkynes | Pd/Cu | 70-85% | High regioselectivity, scalable | Requires halogenated intermediates |

| Halogenated Precursors + Coupling | 2-Halopyridines | Alkynes | CuI, Pd | 65-85% | Widely applicable | Multiple steps |

| Malonic Ester Route | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Malonate derivatives | Pd | 60-80% | Good for large scale | Multi-step synthesis |

| Nucleophilic Substitution | Halogenated pyridine | Sodium acetylide | - | 65-80% | Straightforward | Needs halogenated precursors |

Analyse Chemischer Reaktionen

Hydrohalogenation of the Ethynyl Group

The terminal ethynyl group undergoes efficient hydrochlorination under acidic conditions. In a study using 2-ethynylpyridine derivatives, treatment with hydrochloric acid (HCl) in acetonitrile at 100°C for 14 hours yielded 2-chloro-5-(trifluoromethyl)pyridine in 82% yield (Table 1) . The reaction proceeds via intramolecular nucleophilic attack facilitated by the pyridine nitrogen, which stabilizes intermediates through protonation .

Table 1: Hydrochlorination Reaction Conditions and Yields

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10 | MeCN | 100 | 14 | 82 |

Key factors:

-

Solvent polarity : Acetonitrile (MeCN) enhances reactivity compared to benzene or THF .

-

Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity of the ethynyl carbon .

Nucleophilic Aromatic Substitution

The trifluoromethyl group activates the pyridine ring for nucleophilic substitution. In trifluoromethylpyridine derivatives, chlorine substituents at positions adjacent to the CF₃ group undergo displacement with amines or thiols under mild conditions . For example:

Reaction Scheme

Key Data :

-

Reaction with ammonia at 120°C for 6 hours achieves >90% conversion .

-

Steric hindrance from the CF₃ group directs substitution to the less hindered position .

Reduction

The ethynyl group can be selectively reduced to a vinyl or ethyl group using hydrogenation catalysts:

Oxidation

Oxidation of the ethynyl group with KMnO₄ yields a carboxylic acid :

Mechanistic Insights

-

Electrophilic activation : The trifluoromethyl group enhances electrophilicity at the 2- and 4-positions of the pyridine ring, favoring nucleophilic attack .

-

Steric effects : Bulky substituents at the 5-position reduce reaction rates in cross-couplings .

This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing complex molecules in medicinal and materials chemistry.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₈H₄F₃N

- Key Features :

- Ethynyl Group : Contributes to reactivity and potential for further functionalization.

- Trifluoromethyl Group : Increases lipophilicity and influences biological interactions.

Organic Synthesis

ETFP serves as an essential building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for creating various derivatives used in pharmaceuticals and agrochemicals. The compound's unique structure allows for the development of new chemical entities with enhanced properties.

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Studies indicate that ETFP exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus. The minimal inhibitory concentrations (MIC) range from 128 to 256 µg/mL, suggesting its potential use in treating bacterial infections.

- Anticancer Activity : Research has shown that ETFP derivatives can inhibit cell proliferation in cancer cell lines. For example, compounds with similar trifluoromethylpyridine structures have been found to induce apoptosis and cell cycle arrest in vitro, indicating potential therapeutic applications in oncology.

Agrochemical Development

ETFP is explored in the development of agrochemicals due to its efficacy as a pesticide precursor. Its structural characteristics allow it to interact effectively with biological targets in pests, enhancing its effectiveness as an agricultural chemical .

Antibacterial Evaluation

A comprehensive study on various pyridine derivatives, including ETFP, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the role of the trifluoromethyl group in enhancing antibacterial efficacy.

Cancer Cell Line Studies

In vitro studies involving breast cancer cell lines showed that certain derivatives of ETFP could effectively inhibit cell proliferation. These compounds not only induced apoptosis but also exhibited selectivity towards cancerous cells over non-tumorigenic cells, suggesting their potential as targeted cancer therapies.

Comparative Analysis with Related Compounds

| Compound Name | Use Case | Unique Features |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Intermediate in chemical synthesis | Chlorine atom enhances reactivity |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Production of crop protection products | Dual chlorination improves efficacy |

| 2-Ethynyl-5-(trifluoromethyl)pyridine | Antimicrobial and anticancer applications | Unique ethynyl group enhances versatility |

Wirkmechanismus

The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect biological pathways and molecular targets, making the compound useful in different applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Trifluoromethylpyridine Derivatives

Structural and Functional Group Variations

The biological and chemical properties of trifluoromethylpyridine derivatives are highly dependent on substituent groups. Below is a comparative analysis:

Key Observations:

- Ethynyl vs. Chloro : The ethynyl group in 2-Ethynyl-5-(trifluoromethyl)pyridine provides rigidity and sp-hybridization, favoring π-stacking interactions in drug design, whereas the chloro substituent in 2-chloro analogs enhances herbicidal selectivity .

- Oxadiazole Moieties : Derivatives with 1,3,4-oxadiazole exhibit potent insecticidal activity, attributed to their planar structure and hydrogen-bonding capacity .

- Trifluoromethyl Phenyl Amides : These groups in thiazolo-pyridines improve binding affinity to kinase targets like c-KIT, critical for anticancer drug development .

Industrial and Pharmaceutical Relevance

- Agrochemicals : Over 27 commercial pesticides use trifluoromethylpyridine scaffolds. For example, oxadiazole-containing derivatives show broad-spectrum insecticidal activity .

- Pharmaceuticals : Compounds like thiazolo-pyridines highlight the role of -CF₃ in kinase inhibition, while 2-ethynyl derivatives serve as intermediates for antimetabolites or PET ligands .

Biologische Aktivität

2-Ethynyl-5-(trifluoromethyl)pyridine is a compound that has garnered attention in the fields of pharmaceuticals and agrochemicals due to its unique structural features and associated biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with an ethynyl group and a trifluoromethyl group. The presence of the trifluoromethyl moiety significantly enhances the lipophilicity of the compound, which can improve its bioavailability and interaction with biological targets. This structural configuration is crucial for its biological activity.

Research indicates that compounds containing trifluoromethylpyridine moieties exhibit significant biological activity. The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating various biochemical pathways.

- Receptor Interaction : It can bind to specific receptors, influencing cellular signaling cascades.

- Membrane Penetration : Its hydrophobic nature allows it to effectively penetrate biological membranes, enhancing its potential as a therapeutic agent .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . This suggests potential applications in treating bacterial infections.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has indicated that similar pyridine derivatives can inhibit cell proliferation in cancer cell lines. For example, derivatives containing trifluoromethyl groups have been shown to induce apoptosis and cell cycle arrest in various cancer models . Further studies are needed to evaluate the specific effects of this compound on cancer cells.

Case Studies

- Antibacterial Evaluation : A study conducted on several pyridine derivatives, including this compound, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of the trifluoromethyl group in enhancing the antibacterial efficacy.

- Cancer Cell Line Studies : In vitro studies involving breast cancer cell lines demonstrated that certain pyridine derivatives could inhibit cell proliferation effectively. These compounds induced apoptosis and showed selectivity towards cancerous cells over non-tumorigenic cells .

Comparative Analysis

The following table summarizes key features and biological activities associated with this compound compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl group, trifluoromethyl moiety | Antibacterial, potential anticancer |

| 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | Chloro substitution | Antibacterial, insecticidal |

| 4-(Trifluoromethyl)pyridine | Simple trifluoromethyl substitution | Limited biological activity |

Q & A

Q. What are the standard synthetic routes for 2-Ethynyl-5-(trifluoromethyl)pyridine, and how are intermediates characterized?

The synthesis typically involves functionalizing a pyridine core. A common approach includes:

- Step 1 : Introducing the trifluoromethyl group via halogen exchange or radical trifluoromethylation under Cu/Ag catalysis .

- Step 2 : Installing the ethynyl group via Sonogashira coupling, using a terminal alkyne and a halogenated pyridine precursor (e.g., 2-chloro-5-(trifluoromethyl)pyridine) with Pd/Cu catalysts .

- Characterization : Intermediates are validated using H/C NMR (to confirm substitution patterns) and GC-MS (to assess purity). For example, the trifluoromethyl group shows distinct F NMR signals at ~-60 ppm .

Q. How can researchers confirm the regioselectivity of ethynyl group introduction in this compound?

Regioselectivity is verified through:

- X-ray crystallography : Resolves atomic positions, confirming substitution at the 2-position .

- NOESY NMR : Detects spatial proximity between the ethynyl proton and adjacent pyridine protons .

- Computational modeling : DFT calculations predict the most stable configuration based on steric and electronic factors .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Identifies C≡C stretching vibrations (~2100 cm) and C-F bonds (~1100 cm) .

- High-resolution MS : Confirms molecular weight (e.g., [M+H] for CHFN: 178.0243).

- H/C/F NMR : Assigns signals for the ethynyl proton (~3 ppm in H) and trifluoromethyl group (-63 to -68 ppm in F) .

Advanced Research Questions

Q. How can reaction yields for Sonogashira coupling be optimized in the synthesis of this compound?

Optimization strategies include:

- Catalyst system : Use Pd(PPh)/CuI with a 1:2 molar ratio to enhance cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- Temperature control : Reactions at 60–80°C balance speed and side-reaction suppression .

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes Pd residues and unreacted alkyne .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Solubility differences : Use DMSO stocks with <0.1% concentration to avoid solvent interference .

- Assay conditions : Standardize pH (7.4 for physiological mimicry) and temperature (37°C) across studies .

- Structural analogs : Compare with 2-amino-3-chloro-5-(trifluoromethyl)pyridine, which shows antitumor activity via intercalation or enzyme binding .

Q. How can computational methods predict the reactivity of this compound in click chemistry applications?

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Byproduct formation : Minimize via slow addition of alkyne precursors and inert atmosphere (N/Ar) .

- Catalyst recovery : Implement flow chemistry systems with immobilized Pd catalysts to reduce costs .

- Safety : Handle ethynyl intermediates with explosion-proof equipment due to their high reactivity .

Q. How does the electronic effect of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF group is electron-withdrawing, which:

- Activates the pyridine ring : Enhances electrophilicity at the 2-position, facilitating nucleophilic attack .

- Stabilizes intermediates : Resonance effects reduce side reactions during Sonogashira coupling .

- Quantitative analysis : Hammett constants () correlate with reaction rates in Pd-mediated couplings .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.